molecular formula C10H8BrClN4O B2864121 3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride CAS No. 2503208-16-8

3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride

Cat. No.: B2864121
CAS No.: 2503208-16-8
M. Wt: 315.56
InChI Key: BUPHJRXRFFBURG-UHFFFAOYSA-N
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Description

The compound “3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride” has a CAS Number of 2503208-16-8 . It has a molecular weight of 315.56 . The IUPAC name for this compound is 3-(5-bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrN4O.ClH/c11-8-3-2-7(16-8)10-14-13-9-4-1-6(12)5-15(9)10;/h1-5H,12H2;1H . This indicates that the compound contains a bromofuran, a triazolo, and a pyridin group.

The compound appears as a pale yellow solid . The 1H NMR (200 MHz, DMSO) δ values range from 6.83 to 8.63 . The 13C NMR (50 MHz, DMSO) δ values range from 107.29 to 156.96 .

Scientific Research Applications

Synthesis and Characterization

Triazolopyridines, including compounds similar to 3-(5-Bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine; hydrochloride, are synthesized through oxidative cyclization processes. El-Kurdi et al. (2021) describe the efficient synthesis of [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions. The study emphasizes the importance of this method in synthesizing compounds with biological activity, highlighting the compound's potential for pharmaceutical applications (El-Kurdi et al., 2021).

Chemical Properties and Reactivity

The chemical reactivity and properties of triazolopyridine derivatives are explored through substitution reactions and ring rearrangement processes. Asensio et al. (1993) and Tang et al. (2014) discuss the substitution reactions of aminotriazolopyridines and the synthesis of bromo-chloro-triazolopyrimidines, respectively. These studies contribute to understanding the compound's reactivity and potential for further chemical modifications, enabling the development of new molecules with enhanced properties (Asensio et al., 1993); (Tang et al., 2014).

Properties

IUPAC Name

3-(5-bromofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O.ClH/c11-8-3-2-7(16-8)10-14-13-9-4-1-6(12)5-15(9)10;/h1-5H,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPHJRXRFFBURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1N)C3=CC=C(O3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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